![molecular formula C14H16N2O4 B2684913 (4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid CAS No. 1909295-04-0](/img/structure/B2684913.png)
(4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid
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Overview
Description
(4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a cyclic amino acid derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Structural Assignment
- A study by George C. Wright, Thomas J. Schwan, and Nelson J. Miles focused on the synthesis of compounds with similar structural complexity, highlighting the methodologies for creating quinolizine derivatives with potential applications in medicinal chemistry (Wright, Schwan, & Miles, 1974).
Reactivity with NH Nucleophiles
- Research by A. Şener and colleagues explored reactions of specific dihydro-furandione derivatives with NH nucleophiles, leading to the formation of quinoxaline, pyrimidine, and benzoylmalonic acid derivatives, providing insights into the synthetic versatility of compounds related to quinolizine derivatives (Şener et al., 2004).
Synthesis of Quinolizine Derivatives
- The work of M. L. Gelmi and D. Pocar demonstrated the synthesis of 5,6-dihydro-1H-benzo[c]quinolizin-1-ones from precursors through reduction and refluxing processes, illustrating the chemical transformations possible with quinolizine frameworks (Gelmi & Pocar, 1993).
Heterocyclic Compounds Synthesis
- Another research effort by L. M. Gornostaev focused on the synthesis of polycyclic quinoid compounds, emphasizing the importance of heterocyclic structures in developing biologically active molecules. This study underscores the relevance of quinolizine derivatives in creating compounds with potential biological activities (Gornostaev, 2020).
Mechanism of Action
Target of Action
The primary targets of a compound like “(4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid” would likely depend on its specific chemical structure and the functional groups present. Quinoline derivatives, for example, have been found to inhibit various enzymes, such as alkaline phosphatases .
Mode of Action
The compound would interact with its targets through chemical reactions facilitated by its functional groups. For instance, quinoline derivatives can undergo nucleophilic and electrophilic substitution reactions .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. In the case of quinoline derivatives that inhibit alkaline phosphatases, they could affect pathways involving these enzymes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, inhibition of alkaline phosphatases by quinoline derivatives could affect cellular processes regulated by these enzymes .
properties
IUPAC Name |
(4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-14(18)11-8-9-7-10(16(19)20)4-5-12(9)15-6-2-1-3-13(11)15/h4-5,7,11,13H,1-3,6,8H2,(H,17,18)/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKMSJBWDDECKT-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(CC3=C2C=CC(=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@@H](C1)[C@@H](CC3=C2C=CC(=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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